molecular formula C8H5N5O B8756586 Tetrazolo[1,5-a]quinazolin-5(1H)-one

Tetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No. B8756586
M. Wt: 187.16 g/mol
InChI Key: WBFOKYWMAUKFLD-UHFFFAOYSA-N
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Patent
US04226994

Procedure details

2-Hydrazino-quinazolin-4-one (IIIb) (17.6 g; 0.1 mole), was suspended in 2 N-hydrochloric acid (78 ml; 0.156 mole) in a 600 ml beaker equipped with a thermometer and efficient stirrer. 15% w/v aqueous NaNO2 solution was added at such a rate that the temperature remained between 20° and 25° C., cooling with a water bath when necessary, until a small permanent excess of nitrous acid was present. The volume of the nitrite solution used was 63 ml (=9.45 g NaNO2 ; 0.137 mole). The reaction mixture was then stirred for 1 hour, filtered, and the solid washed acid free with water. After pulling as dry as possible on the filter, the product was dried completely in a vacuum desiccator over phosphorus pentoxide.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9.45 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[NH:12][C:11](=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:2].Cl.[N:15]([O-])=O.[Na+].N(O)=O.N([O-])=O>>[N:15]1[N:4]2[C:5]3[C:10]([C:11](=[O:13])[NH:12][C:3]2=[N:1][N:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3 |f:2.3|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
N(N)C1=NC2=CC=CC=C2C(N1)=O
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Six
Name
Quantity
9.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
beaker equipped with a thermometer and efficient stirrer
ADDITION
Type
ADDITION
Details
was added at such a rate that the temperature
CUSTOM
Type
CUSTOM
Details
remained between 20° and 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling with a water bath when necessary
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed acid free with water
CUSTOM
Type
CUSTOM
Details
as dry as possible on the filter
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the product was dried completely in a vacuum desiccator over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=NN=C2N1C1=CC=CC=C1C(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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